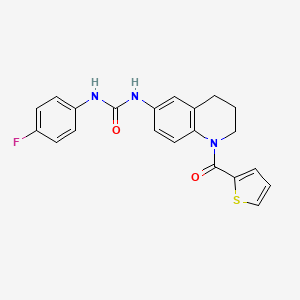

1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a chemical compound with the molecular formula C21H18FN3O2S . It’s a complex organic molecule that likely has applications in research or industry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives are often synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Thiophene derivatives are known to participate in a variety of chemical reactions .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Novel Urea and Bis-urea Derivatives Synthesis : A study by Perković et al. (2016) describes the synthesis of novel compounds with urea or bis-urea functionalities, which were evaluated for antiproliferative activity against cancer cell lines. The most active compounds showed significant selectivity and activity against breast carcinoma cells, highlighting their potential as leads in developing cancer therapies. Their antioxidant activity and antimicrobial effects were also assessed, with some compounds showing strong activity in these areas as well (Perković et al., 2016).

Chemical Synthesis Techniques

Facile Synthesis of Quinoline Derivatives : Research by Elkholy and Morsy (2006) explored the synthesis of tetrahydroquinoline derivatives, demonstrating the reactivity of specific compounds towards various agents. This study contributes to the understanding of chemical synthesis techniques that could be applied to the production of structurally similar compounds (Elkholy & Morsy, 2006).

Novel Chemosensors Development

Selective Recognition of Pd2+ Ions : A 2020 study by Shally et al. introduced novel chemosensors for the selective identification of Pd2+ ions, which are highly toxic. These sensors exhibit fluorescence turn-off performances in methanol, showcasing an application in environmental monitoring and the potential for further development of chemosensors based on quinoline derivatives (Shally et al., 2020).

Advanced Medicinal Chemistry Applications

Acetylcholinesterase Inhibitors : Vidaluc et al. (1995) synthesized a series of aryl(thio)ureas with antiacetylcholinesterase activity, aiming to optimize the spacer length for efficient interaction with enzyme binding sites. This research demonstrates the potential therapeutic applications of urea derivatives in treating diseases related to acetylcholinesterase malfunction, such as Alzheimer's (Vidaluc et al., 1995).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2S/c22-15-5-7-16(8-6-15)23-21(27)24-17-9-10-18-14(13-17)3-1-11-25(18)20(26)19-4-2-12-28-19/h2,4-10,12-13H,1,3,11H2,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGBJIDBJNJODZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol](/img/structure/B2682579.png)

![5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682581.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![Ethyl 2-(2-((6-acetyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B2682596.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2682599.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide](/img/structure/B2682600.png)

![5-Oxaspiro[3.4]oct-7-ene](/img/structure/B2682602.png)